molecular formula C16H13F4NO2 B12362650 2-[5-(1,1,2,2,2-Pentadeuterioethyl)-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid

2-[5-(1,1,2,2,2-Pentadeuterioethyl)-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid

Cat. No.: B12362650
M. Wt: 332.30 g/mol
InChI Key: ZEXGDYFACFXQPF-ZBJDZAJPSA-N
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Description

2-[5-(1,1,2,2,2-Pentadeuterioethyl)-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid is a complex organic compound characterized by the presence of deuterium and fluorine atoms. This compound is notable for its unique structural features, which include a pentadeuterioethyl group and a tetrafluoroanilino group attached to a phenylacetic acid backbone. These modifications can significantly alter the compound’s chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1,1,2,2,2-Pentadeuterioethyl)-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:

    Deuteration: Introduction of deuterium atoms into the ethyl group.

    Fluorination: Incorporation of fluorine atoms into the aniline ring.

    Coupling Reactions: Formation of the phenylacetic acid backbone and attachment of the substituted groups.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to optimize the process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(1,1,2,2,2-Pentadeuterioethyl)-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the acetic acid group to other functional groups.

    Reduction: Reduction of the aromatic ring or other functional groups.

    Substitution: Replacement of hydrogen atoms with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

2-[5-(1,1,2,2,2-Pentadeuterioethyl)-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of deuterium and fluorine substitution on chemical reactivity and stability.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor for other specialized chemicals.

Mechanism of Action

The mechanism of action of 2-[5-(1,1,2,2,2-Pentadeuterioethyl)-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid involves its interaction with specific molecular targets. The deuterium and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets. Pathways involved may include inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(1,1,2,2,2-Pentadeuterioethyl)-2-(2,3,5,6-tetrafluoroanilino)phenyl]propionic acid
  • 2-[5-(1,1,2,2,2-Pentadeuterioethyl)-2-(2,3,5,6-tetrafluoroanilino)phenyl]butanoic acid

Uniqueness

The uniqueness of 2-[5-(1,1,2,2,2-Pentadeuterioethyl)-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid lies in its specific combination of deuterium and fluorine atoms, which can significantly alter its chemical properties compared to similar compounds. These modifications can enhance its stability, reactivity, and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H13F4NO2

Molecular Weight

332.30 g/mol

IUPAC Name

2-[5-(1,1,2,2,2-pentadeuterioethyl)-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid

InChI

InChI=1S/C16H13F4NO2/c1-2-8-3-4-12(9(5-8)6-13(22)23)21-16-14(19)10(17)7-11(18)15(16)20/h3-5,7,21H,2,6H2,1H3,(H,22,23)/i1D3,2D2

InChI Key

ZEXGDYFACFXQPF-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1=CC(=C(C=C1)NC2=C(C(=CC(=C2F)F)F)F)CC(=O)O

Canonical SMILES

CCC1=CC(=C(C=C1)NC2=C(C(=CC(=C2F)F)F)F)CC(=O)O

Origin of Product

United States

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